molecular formula C12H20ClNO2 B3981246 1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride

1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B3981246
M. Wt: 245.74 g/mol
InChI Key: FHYKZOOXTQWOME-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanolamines. These compounds are characterized by the presence of a phenoxy group attached to a propanolamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis

    Biology: Studying its effects on biological systems

    Medicine: Potential therapeutic applications

    Industry: Used in the production of pharmaceuticals and other chemicals

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
  • 1-(Dimethylamino)-3-(2-chlorophenoxy)propan-2-ol;hydrochloride

Uniqueness

1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-10-6-4-5-7-12(10)15-9-11(14)8-13(2)3;/h4-7,11,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYKZOOXTQWOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride

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